Drug Discovery: The presence of a piperazine ring, a common pharmacophore in many drugs, suggests potential applications in medicinal chemistry. This compound could serve as a starting point for developing novel therapeutics targeting various receptors or enzymes. [, , , , , , , ]
Materials Science: The cyclobutane ring and the hydroxyl group offer possibilities for further chemical modifications and incorporation into larger molecular architectures. This could be relevant for developing new materials with tailored properties. []
Future Directions
Synthesis: Developing efficient and scalable methods for synthesizing the compound and its derivatives. [, , , , , , , , ]
Structural Characterization: Employing techniques like X-ray crystallography and NMR to determine its three-dimensional structure and conformational properties. [, , , , , ]
Biological Evaluation: Screening the compound for a wide range of biological activities, such as antimicrobial, anticancer, and antiviral properties, using in vitro and in vivo models. [, , , , , ]
Structure-Activity Relationship (SAR) Studies: Synthesizing a series of structurally related compounds to identify the key structural features responsible for its biological activity and optimize its pharmacological profile. [, ]
Compound Description: Olanzapine is an atypical antipsychotic medication primarily used to treat schizophrenia and bipolar disorder. It exhibits high affinity for dopamine and serotonin receptors in the brain, particularly dopamine D2, D3, D4, serotonin 5-HT2A, 5-HT2C, 5-HT3, 5-HT6, and α1-adrenergic receptors. [, ] These interactions are believed to contribute to its antipsychotic and mood-stabilizing effects.
Relevance: While olanzapine shares the 4-methylpiperazin-1-yl substituent with trans-2-(4-Methylpiperazin-1-yl)cyclobutan-1-ol, it significantly differs in its core structure. Olanzapine features a thienobenzodiazepine scaffold, unlike the cyclobutanol core of the target compound. [] This difference leads to distinct pharmacological profiles and therapeutic applications.
Compound Description: [125I]2 is a radioiodinated aza-vesamicol derivative developed as a potential imaging probe for sigma receptors, particularly the sigma-1 receptor. [] Sigma receptors are overexpressed in various cancer cells, making them attractive targets for cancer diagnosis and therapy.
Relevance: [125I]2 exhibits close structural similarity to trans-2-(4-Methylpiperazin-1-yl)cyclobutan-1-ol. Both compounds share a trans-2-(piperazin-1-yl)cycloalkan-1-ol framework. The key difference lies in the cycloalkane ring size (cyclohexane in [125I]2 vs. cyclobutane in the target compound) and the substituent on the piperazine nitrogen (a 3-(4-iodophenyl)propyl group in [125I]2 vs. a methyl group in the target compound). [] Despite these differences, the shared structural scaffold suggests potential interest in exploring the target compound's interaction with sigma receptors.
Compound Description: This compound, a crystalline form of the free base of 4-[9-(3S)-(tetrahydro-furan-3-yl)-8-(2,4,6-trifluoro-phenylamino)-9H-purin-2-ylamino]-trans-cyclohexanol, shows potential in treating various diseases including neurodegenerative diseases, cardiovascular diseases, insulin resistance, diabetes, fibrotic diseases, and cancer. [, ] This is based on its potential to inhibit specific kinases.
Compound Description: SB-612111 is a potent and selective antagonist for the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP). [] It demonstrates high affinity for NOP receptors and effectively blocks the effects of N/OFQ in various in vitro assays and isolated tissues.
Relevance: While SB-612111 exhibits structural similarities to trans-2-(4-Methylpiperazin-1-yl)cyclobutan-1-ol, particularly the presence of a substituted piperidine ring and a hydroxyl group on a cyclic system, their core structures differ considerably. SB-612111 features a benzocycloheptene scaffold, whereas the target compound has a cyclobutanol core. [] Additionally, the substitution pattern and stereochemistry differ between the two compounds, likely resulting in distinct pharmacological activities.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.